molecular formula C13H8Cl2S B14341146 (2,4-Dichlorophenyl)(phenyl)methanethione CAS No. 98203-32-8

(2,4-Dichlorophenyl)(phenyl)methanethione

Katalognummer: B14341146
CAS-Nummer: 98203-32-8
Molekulargewicht: 267.2 g/mol
InChI-Schlüssel: IYAXXDGURMNQPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dichlorophenyl)(phenyl)methanethione is an organic compound characterized by the presence of both dichlorophenyl and phenyl groups attached to a methanethione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(phenyl)methanethione typically involves the reaction of 2,4-dichlorobenzaldehyde with thiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dichlorophenyl)(phenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or dichlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(2,4-Dichlorophenyl)(phenyl)methanethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,4-Dichlorophenyl)(phenyl)methanethione involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular pathways, resulting in its observed biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,4-Dichlorophenyl)(phenyl)methanone: Similar structure but with a ketone group instead of a thione.

    (2,4-Dichlorophenyl)(phenyl)methanol: Contains a hydroxyl group instead of a thione.

    (2,4-Dichlorophenyl)(phenyl)methane: Lacks the thione group, having a simpler structure.

Uniqueness

(2,4-Dichlorophenyl)(phenyl)methanethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

98203-32-8

Molekularformel

C13H8Cl2S

Molekulargewicht

267.2 g/mol

IUPAC-Name

(2,4-dichlorophenyl)-phenylmethanethione

InChI

InChI=1S/C13H8Cl2S/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

IYAXXDGURMNQPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=S)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.